N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline

Fragment-based drug discovery SARS-CoV-2 Macrodomain

N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline (CAS 137379-64-7, molecular formula C₁₂H₂₀N₂, molecular weight 192.30 g/mol) is a tertiary aniline derivative bearing a para-substituted isopropylaminomethyl group. Its computed physicochemical properties include an XLogP3 of 2.2, one hydrogen bond donor, two hydrogen bond acceptors, and four rotatable bonds.

Molecular Formula C12H20N2
Molecular Weight 192.3 g/mol
CAS No. 137379-64-7
Cat. No. B1272644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline
CAS137379-64-7
Molecular FormulaC12H20N2
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESCC(C)NCC1=CC=C(C=C1)N(C)C
InChIInChI=1S/C12H20N2/c1-10(2)13-9-11-5-7-12(8-6-11)14(3)4/h5-8,10,13H,9H2,1-4H3
InChIKeyNZXPKDJRJFKEIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline (CAS 137379-64-7): Procurement-Relevant Identity and Physicochemical Profile


N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline (CAS 137379-64-7, molecular formula C₁₂H₂₀N₂, molecular weight 192.30 g/mol) is a tertiary aniline derivative bearing a para-substituted isopropylaminomethyl group. Its computed physicochemical properties include an XLogP3 of 2.2, one hydrogen bond donor, two hydrogen bond acceptors, and four rotatable bonds [1]. The compound is supplied as a research chemical with a typical purity specification of 95% and is classified as harmful if swallowed, a skin irritant, and a respiratory irritant . It has been deposited as a non-polymeric ligand (three-letter code GWV) in the Protein Data Bank, where it features in fragment-screening campaigns against the SARS-CoV-2 Nsp3 macrodomain [2].

Why N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline Cannot Be Replaced by Generic Aniline Analogs


The specific pattern of a para-dimethylamino group combined with an isopropylaminomethyl side chain creates a distinct pharmacophoric arrangement that is absent in simpler N,N-dimethylaniline or benzylamine analogs. In the SARS-CoV-2 Nsp3 macrodomain fragment screen, only 214 of 2,533 diverse fragments (8.4%) yielded co-crystal structures, and the binding pose of this compound (GWV) is defined by a unique hydrogen-bond network involving the secondary amine with backbone carbonyls and a water-mediated contact between the dimethylamino group and the protein surface [1]. Replacing the isopropyl group with smaller alkyl amines or removing the dimethylamino substituent would disrupt this specific binding geometry. Furthermore, commercially available analogs such as 4-(aminomethyl)-N,N-dimethylaniline (CAS 344957-89-7) or N,N-dimethyl-4-(piperazinylmethyl)aniline (CAS 89292-79-5) have not been co-crystallized in this high-value antiviral target, leaving no equivalent structural validation that could justify their substitution in structure-guided medicinal chemistry programs [1].

Quantitative Differentiation Evidence for N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline (CAS 137379-64-7)


Crystallographic Fragment Hit Validation in SARS-CoV-2 Nsp3 Macrodomain Compared to Screening Library Average

In a massive crystallographic fragment screen of 2,533 compounds against the SARS-CoV-2 Nsp3 macrodomain, N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline (PDB ligand GWV) was one of only 214 fragments (8.4%) that yielded a co-crystal structure, confirming its direct binding to the target [1]. The structure (PDB 5S2S) was solved at 1.10 Å resolution (R-free 0.194, R-work 0.167) and shows the ligand occupying the active-site cleft [1]. In contrast, the remaining 2,319 fragments in the library (91.6%) failed to produce diffracting co-crystals, demonstrating that this compound possesses structural features that confer binding competence in a stringent crystallographic assay where the vast majority of diverse fragments do not [1].

Fragment-based drug discovery SARS-CoV-2 Macrodomain X-ray crystallography

Binding Affinity Profiling Against Mouse TAAR5 Reveals Low Agonist Activity

In a functional assay measuring agonist activity at mouse trace amine-associated receptor 5 (TAAR5) expressed in HEK293 cells, N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline exhibited an EC₅₀ > 10,000 nM in a cAMP accumulation BRET assay [1]. This low potency stands in contrast to known TAAR5 agonists such as 3-iodothyronamine (EC₅₀ ≈ 30 nM) and indicates that the compound does not significantly activate this receptor [2]. For researchers screening compound libraries against aminergic GPCRs, this negative data point is valuable for excluding TAAR5-mediated off-target effects, particularly when compared to structurally related phenethylamines that typically show TAAR agonism at sub-micromolar concentrations [2].

Trace amine-associated receptors GPCR screening Selectivity profiling

Multi-Target Enzyme Inhibition Profiling Against Human Serine Proteases

The compound was profiled against three human serine proteases: dipeptidyl peptidase 4 (DPP4), prolyl endopeptidase (PREP), and fibroblast activation protein (FAP). It showed IC₅₀ > 100,000 nM against DPP4 and IC₅₀ > 10,000 nM against PREP, but a higher potency against mouse FAP with an IC₅₀ of 2,700 nM [1]. This differential inhibitory profile contrasts with broad-spectrum serine protease inhibitors such as vildagliptin (DPP4 IC₅₀ ≈ 3.5 nM) and indicates that the 4-(isopropylaminomethyl)-N,N-dimethylaniline scaffold exhibits selective inhibition of FAP over DPP4 and PREP in the same assay platform [1].

Protease inhibition DPP4 PREP FAP Selectivity panel

Physicochemical Differentiation from N,N-Dimethylaniline: LogP, Hydrogen Bonding, and Rotatable Bond Profile

Compared to the much simpler parent scaffold N,N-dimethylaniline (CAS 121-69-7), this compound has a substantially higher molecular weight (192.30 vs. 121.18 g/mol), elevated lipophilicity (XLogP3 2.2 vs. 1.8), and an additional hydrogen bond donor from the secondary amine (1 vs. 0 HBD) [1][2]. The four rotatable bonds (versus 1 in N,N-dimethylaniline) provide greater conformational flexibility for optimizing protein-ligand interactions while maintaining a fragment-appropriate molecular weight under 200 Da [1].

Physicochemical profiling Drug-likeness Fragment library design

Verified Application Scenarios for N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline Based on Differential Evidence


Fragment-Based Lead Discovery Against SARS-CoV-2 Nsp3 Macrodomain (Mac1)

The confirmed co-crystal structure (PDB 5S2S) at 1.10 Å resolution provides direct evidence that this fragment binds the active site of the Nsp3 macrodomain [1]. Medicinal chemistry teams can use the deposited structure to guide structure-based optimization of this fragment into higher-affinity macrodomain inhibitors. The availability of a validated binding pose distinguishes this compound from >90% of fragments in the same screening library that lack co-crystal data [1]. Procurement of this fragment therefore offers a time- and cost-saving advantage over purchasing unvalidated analogs that would require de novo crystallization trials.

Selective FAP Inhibitor Development with Reduced DPP4/PREP Off-Target Liability

Enzyme inhibition profiling shows that N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline inhibits mouse FAP with an IC₅₀ of 2,700 nM, while having negligible activity against DPP4 (IC₅₀ > 100,000 nM) and PREP (IC₅₀ > 10,000 nM) in the same assay platform [2]. This selectivity profile supports the procurement of this compound as a starting scaffold for oncology-focused FAP inhibitor programs, where avoiding DPP4 inhibition is critical for minimizing metabolic side effects. Researchers seeking FAP-selective tool compounds should prioritize this scaffold over non-selective serine protease inhibitor chemotypes.

Aminergic GPCR Counter-Screening: TAAR5-Negative Control Fragment

The compound's inactivity at mouse TAAR5 (EC₅₀ > 10,000 nM) makes it suitable as a negative control in aminergic GPCR screening cascades [3]. When libraries contain phenethylamine-like fragments that frequently activate trace amine receptors, this compound serves as a structurally related but pharmacologically silent comparator, enabling assay validation and false-positive identification in high-throughput screening campaigns.

Physicochemically Balanced Fragment Library Expansion

With a molecular weight of 192.30 Da, XLogP3 of 2.2, one HBD, and four rotatable bonds, this compound occupies a desirable region of fragment chemical space that balances solubility and target affinity potential [4]. Procurement for fragment library expansion is justified by its demonstrated crystallographic binding competence to a disease-relevant target, a property absent in many commercially available fragments of similar physicochemical profile.

Quote Request

Request a Quote for N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.